![molecular formula C13H15BrO3 B2548440 (2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid CAS No. 937599-32-1](/img/structure/B2548440.png)
(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a bromine atom, a methylpropoxy group, and a phenyl ring attached to a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Etherification: The attachment of the 2-methylpropoxy group to the phenyl ring can be accomplished via a Williamson ether synthesis, where the phenol derivative reacts with 2-methylpropyl bromide in the presence of a strong base like sodium hydride (NaH).
Condensation: The final step involves the condensation of the substituted phenyl ring with acrylic acid under basic conditions to form the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-enoic acid moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects.
類似化合物との比較
Similar Compounds
3-bromo-2-methylpropionic acid: Similar in structure but lacks the phenyl ring and the prop-2-enoic acid moiety.
5-bromo-2-methoxyphenylacetic acid: Similar in structure but has a methoxy group instead of a methylpropoxy group.
Uniqueness
(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid is unique due to the combination of its bromine atom, methylpropoxy group, and prop-2-enoic acid moiety, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-9(2)8-17-12-5-4-11(14)7-10(12)3-6-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBMXUKRHCCMPP-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)Br)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2548357.png)
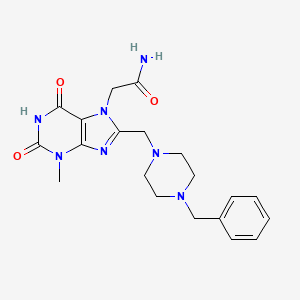
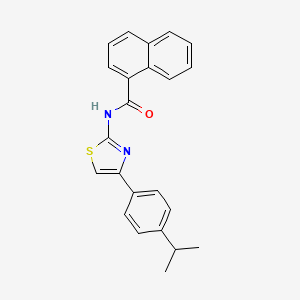
![N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2548361.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide](/img/structure/B2548362.png)
![6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2548366.png)
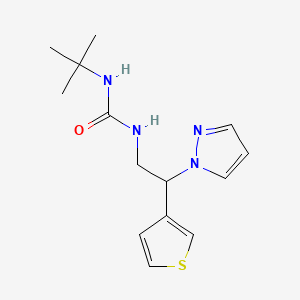
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2548371.png)
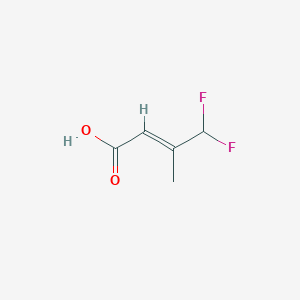

![ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2548375.png)
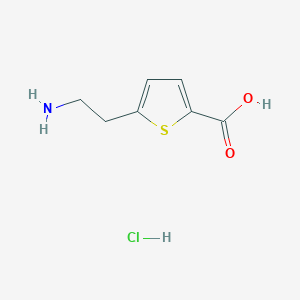
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2548380.png)
